2-(3-METHYLPHENYL)-4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE
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Overview
Description
2-(3-METHYLPHENYL)-4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structural features, holds potential for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHYLPHENYL)-4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting with aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.
Substitution Reactions: Introduction of the 3-methylphenyl group and the 4-nitrophenylpiperazine moiety can be achieved through nucleophilic aromatic substitution reactions.
Coupling Reactions: The final step involves coupling the substituted quinoline with the piperazine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3-METHYLPHENYL)-4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amine can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core or the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenated quinoline derivatives with nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-METHYLPHENYL)-4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to inhibition or activation of biological pathways. The nitrophenyl and piperazine moieties may enhance binding affinity and specificity to the target molecules.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Piperaquine: Another antimalarial drug with a piperazine moiety.
Uniqueness
2-(3-METHYLPHENYL)-4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C27H24N4O3 |
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Molecular Weight |
452.5 g/mol |
IUPAC Name |
[2-(3-methylphenyl)quinolin-4-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C27H24N4O3/c1-19-5-4-6-20(17-19)26-18-24(23-7-2-3-8-25(23)28-26)27(32)30-15-13-29(14-16-30)21-9-11-22(12-10-21)31(33)34/h2-12,17-18H,13-16H2,1H3 |
InChI Key |
GXIGJFDXIUTGKO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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